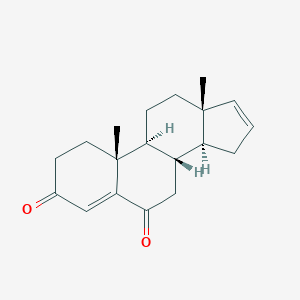
Androsta-4,16-diene-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androsta-4,16-diene-3,6-dione, also known as this compound, is a useful research compound. Its molecular formula is C19H24O2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstadienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aromatase Inhibition
Overview : Aromatase is an enzyme critical for the conversion of androgens to estrogens. Inhibitors of this enzyme are essential in treating hormone-sensitive conditions such as breast cancer.
Research Findings :
- A study demonstrated that Androsta-4,16-diene-3,6-dione exhibits aromatase inhibitory activity comparable to established inhibitors like Formestane. The compound's structure allows it to effectively bind to the aromatase enzyme, blocking estrogen synthesis and potentially reducing tumor growth in estrogen-dependent cancers .
Case Study :
- In vitro assays indicated that derivatives of this compound showed varying degrees of aromatase inhibition. For instance, certain synthesized derivatives displayed over 80% inhibition compared to standard controls .
| Compound | Aromatase Inhibition (%) |
|---|---|
| This compound | 74.2% |
| 4β,5β-Epoxy-3β-hydroxy compound | 88.1% |
| 4-Hydroxy-4-androstene-3,17-dione (Formestane) | 74.2% |
Neurochemical Applications
Overview : this compound and related steroids have been investigated for their neurochemical effects when administered nasally.
Research Findings :
- The compound has been shown to interact with the vomeronasal organ (VNO), affecting hypothalamic function and potentially altering mood and behavior through neurochemical pathways. This method of administration bypasses the blood-brain barrier, allowing for direct effects on brain function .
Case Study :
- A patent outlines the use of this compound as a semiochemical to modulate behavioral responses such as anxiety and mood disorders through nasal administration. This approach demonstrated significant changes in physiological responses without systemic side effects .
Therapeutic Potential
Overview : Beyond its applications in oncology and neurochemistry, this compound may have broader therapeutic implications.
Research Findings :
- The compound is being explored for its potential in treating premenstrual syndrome (PMS) and other hormonal imbalances due to its ability to modulate estrogen levels effectively .
Case Study :
- Clinical trials are underway examining the efficacy of this compound in reducing negative affect associated with PMS symptoms. Initial results suggest a promising role in alleviating mood swings and physical symptoms associated with hormonal fluctuations .
Synthesis and Derivatives
The synthesis of this compound involves complex chemical processes that can yield various derivatives with enhanced biological activity.
| Derivative | Synthesis Method | Notable Activity |
|---|---|---|
| 17-Hydroxyimino derivatives | Extended linear conjugation | Aromatase inhibition |
| Epoxy derivatives | Epoxidation reactions | Enhanced binding affinity |
特性
CAS番号 |
114611-55-1 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC名 |
(8S,9S,10R,13R,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C19H24O2/c1-18-7-3-4-14(18)13-11-17(21)16-10-12(20)5-9-19(16,2)15(13)6-8-18/h3,7,10,13-15H,4-6,8-9,11H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |
InChIキー |
GOJSMZGIOCBZMX-UNTXSKPGSA-N |
SMILES |
CC12CCC3C(C1CC=C2)CC(=O)C4=CC(=O)CCC34C |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC(=O)C4=CC(=O)CC[C@]34C |
正規SMILES |
CC12CCC3C(C1CC=C2)CC(=O)C4=CC(=O)CCC34C |
同義語 |
androsta-4,16-diene-3,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















